(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonylbenzaldehyde.
Amino Acid Formation: The key step involves the formation of the amino acid backbone through a series of reactions, including condensation and reduction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-methylsulfonylphenyl)propanoic acid: Similar structure but with a methylsulfonyl group.
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group.
Uniqueness
(S)-2-Amino-3-(4-methanesulfonylphenyl)propanoic acid HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, provides unique reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C10H14ClNO4S |
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Molecular Weight |
279.74 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-methylsulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
HPPLTAUSWHULGK-FVGYRXGTSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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